molecular formula C16H20N4O3S B14936727 N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14936727
M. Wt: 348.4 g/mol
InChI Key: NPAMYFPIJHUHRJ-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic small molecule featuring a pyrazole-3-carboxamide core scaffold. This chemotype is recognized as a privileged structure in medicinal chemistry and is frequently investigated for its potential to interact with various biological targets . The molecule incorporates a 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole, a fused bicyclic system that offers a unique three-dimensional profile, and is further functionalized with a 4-sulfamoylbenzyl group. This sulfonamide moiety is a common pharmacophore known to confer favorable properties for molecular recognition . Compounds based on the pyrazole-carboxamide architecture have demonstrated significant research value in various areas, including serving as key scaffolds in the development of kinase inhibitors , antimicrobial agents , and modulators of various other enzymatic activities . The presence of the pyrazole ring allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating specific interactions with active sites of proteins . This product is intended for research applications only, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies in early-stage drug discovery.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O3S/c17-24(22,23)12-8-6-11(7-9-12)10-18-16(21)15-13-4-2-1-3-5-14(13)19-20-15/h6-9H,1-5,10H2,(H,18,21)(H,19,20)(H2,17,22,23)

InChI Key

NPAMYFPIJHUHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Precursors

The cyclohepta[c]pyrazole core is synthesized via a [3+2] cycloaddition or hydrazine-mediated cyclization. A representative method involves:

  • Starting Material : Ethyl 2-oxocycloheptylacetate (prepared via Claisen condensation of cycloheptanone with diethyl oxalate).
  • Hydrazine Cyclization : Reaction with hydrazine hydrate in ethanol under reflux (24–48 hours) yields 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.

Table 1: Optimization of Cyclohepta[c]pyrazole Formation

Precursor Reagent/Conditions Yield (%) Reference
Ethyl 2-oxocycloheptylacetate Hydrazine hydrate, EtOH, reflux 65–72
Cycloheptanone + diethyl oxalate NaOEt, 0°C → 40°C 45–50

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions:

  • Reagents : 2 M NaOH, aqueous ethanol (70°C, 6 hours).
  • Yield : 85–90% of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid.

Final Product Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh), eluent: CH2Cl2/MeOH (95:5 → 90:10).
  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H2O/MeOH).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.89 (m, 6H, cycloheptane), 4.38 (s, 2H, CH2), 7.52 (d, 2H, ArH), 8.21 (s, 1H, NH).
  • HRMS (ESI+) : m/z [M+H]+ calcd. for C19H22N4O3S: 409.1412; found: 409.1409.

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A streamlined approach combines cyclization and amidation in a single pot:

  • Conditions : Hydrazine hydrate, 4-sulfamoylbenzylamine, and ethyl 2-oxocycloheptylacetate in EtOH under microwave irradiation (100°C, 1 hour).
  • Yield : 60–65%.

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin followed by on-resin amidation (yield: 70–75%).

Industrial-Scale Considerations

  • Cost-Efficiency : EDCl/HOBt preferred over HATU for large-scale production.
  • Safety : Use of DMF requires strict temperature control (<40°C) to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: Further studies are needed to elucidate its biological targets.
  • Comparative Advantages : The cyclohepta[c]pyrazole system could improve metabolic stability over smaller heterocycles, but may reduce solubility.

Biological Activity

N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its molecular structure features a sulfonamide moiety that is essential for its pharmacological effects. The general formula can be represented as:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb correspond to the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur in the molecule.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on various carbonic anhydrase (CA) isoforms. Carbonic anhydrases are critical enzymes involved in physiological processes such as respiration and acid-base balance. The compound has shown effective inhibition against several CA isoforms:

  • CA II : KIs range from 5.2 to 233 nM.
  • CA VII : KIs range from 2.3 to 350 nM.
  • CA IX : Particularly susceptible with KIs as low as 1.3–1.5 nM.
  • CA XII : Subnanomolar KIs (0.62–0.99 nM) observed for certain derivatives .

This selectivity suggests potential applications in treating conditions associated with aberrant CA activity, such as cancer.

Anticancer Activity

The inhibition of CA IX and XII is particularly relevant in oncology since these isoforms are often overexpressed in tumors. The compound's ability to selectively inhibit these enzymes positions it as a potential anticancer agent. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

Study 1: Inhibition Profile

A comprehensive study evaluated the inhibition profile of various pyrazole derivatives against different CA isoforms. The results indicated that modifications in the aromatic substituents significantly affected the inhibitory potency. For instance, compounds with a 4-halo-phenyl at the pyrazoline 3 position exhibited enhanced activity against CA IX and XII compared to unsubstituted analogs .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of a sulfonamide group was crucial for achieving high inhibitory activity against CA isoforms. The study suggested that further optimization of the molecular structure could lead to more potent inhibitors with reduced side effects .

Data Summary Table

Property Value
Chemical Formula C₁₃H₁₈N₄O₃S
Inhibition (CA II) KIs: 5.2 - 233 nM
Inhibition (CA VII) KIs: 2.3 - 350 nM
Inhibition (CA IX) KIs: 1.3 - 1.5 nM
Inhibition (CA XII) KIs: 0.62 - 0.99 nM
Therapeutic Applications Anticancer, Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-sulfamoylbenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide, and how can experimental parameters be systematically optimized?

  • Methodological Answer : Multi-step synthesis involving condensation reactions, cyclization, and functional group modifications is typical for such polycyclic carboxamides. Statistical Design of Experiments (DoE) can reduce trial-and-error by identifying critical parameters (e.g., temperature, solvent polarity, catalyst loading) and interactions. For example, fractional factorial designs may optimize yield while minimizing side products . Post-synthesis purification via HPLC or column chromatography ensures purity (>98%) for downstream applications .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR/IR : Confirm functional groups (e.g., sulfamoyl, pyrazole) and hydrogen bonding patterns.
  • X-ray crystallography : Resolve 3D conformation, including cycloheptane ring puckering and sulfamoyl-phenyl interactions .
  • Quantum chemical calculations (DFT) : Predict electronic properties (HOMO-LUMO gaps, charge distribution) to infer reactivity .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for hazardous intermediates (e.g., sulfonating agents, pyrazole precursors). Use fume hoods for volatile reagents, and conduct risk assessments for exothermic steps. Mandatory safety training and 100% compliance on safety exams are required before lab work .

Advanced Research Questions

Q. How can computational reaction path searches enhance the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) predict feasible pathways for functionalizing the cycloheptane or pyrazole rings. Hybrid approaches integrate these predictions with experimental validation, reducing development time by 30–50% .

Q. What statistical methods resolve contradictions in biological activity data across assays?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays). Bayesian hierarchical models account for inter-lab variability, while principal component analysis (PCA) identifies assay-specific confounding factors (e.g., solvent polarity, cell line differences) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations paired with enantioselective synthesis can probe stereochemical effects. For example, docking studies of (R)- vs. (S)-configured sulfamoyl groups reveal differential binding affinities to sulfotransferases or carbonic anhydrases .

Q. What advanced techniques optimize large-scale synthesis without compromising purity?

  • Methodological Answer : Continuous flow reactors improve scalability by maintaining precise control over reaction parameters (residence time, mixing efficiency). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time, ensuring >95% purity at each stage .

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